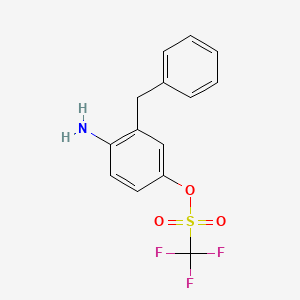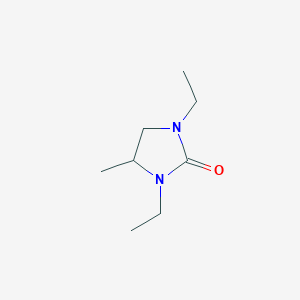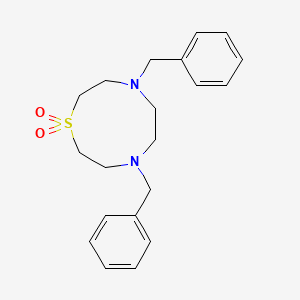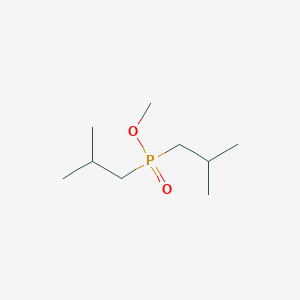![molecular formula C13H14N4O3 B14318890 Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate CAS No. 113675-93-7](/img/structure/B14318890.png)
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 2-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can be compared with other hydrazone derivatives, such as:
Phenylhydrazones: These compounds have a phenyl group instead of a methylphenyl group, leading to different chemical properties and reactivity.
Carbamoyl Hydrazones: These compounds contain a carbamoyl group, which can influence their biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113675-93-7 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
ethyl N-[2-cyano-2-[(2-methylphenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)15-12(18)11(8-14)17-16-10-7-5-4-6-9(10)2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |
InChI-Schlüssel |
SVUZKFKMOYMUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=CC=C1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


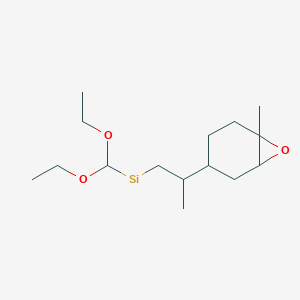
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
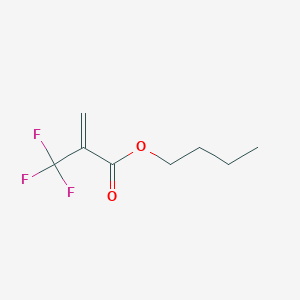


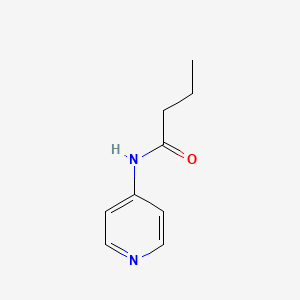
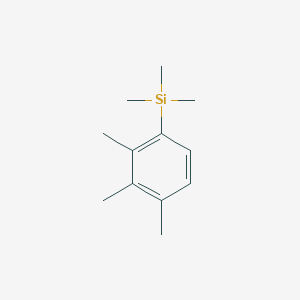
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
